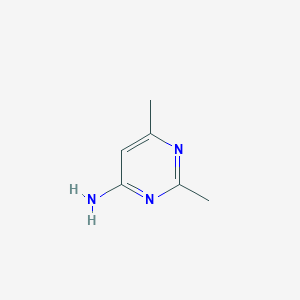

4-Amino-2,6-dimethylpyrimidine

描述

Structure

3D Structure

属性

IUPAC Name |

2,6-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-4-3-6(7)9-5(2)8-4/h3H,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJDXAFKCKSLTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196725 | |

| Record name | Kyanmethin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461-98-3 | |

| Record name | 2,6-Dimethyl-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kyanmethin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kyanmethin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Kyanmethin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylpyrimidin-4-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KYANMETHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MM3JQH7MX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature and Chemical Identification in Advanced Research Contexts

IUPAC Name and Systemic Chemical Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. According to these conventions, the official name for this compound is 2,6-dimethylpyrimidin-4-amine . wikipedia.orgthermofisher.comthermofisher.comfishersci.co.uk This name precisely describes the molecular structure: a pyrimidine (B1678525) ring with methyl groups at positions 2 and 6, and an amine group at position 4.

Synonyms and Historical Designations (e.g., Kyanmethin, Cyanmethine, 2,6-Dimethylpyrimidin-4-amine)

Historically and in various contexts, 4-Amino-2,6-dimethylpyrimidine has been known by several other names. These synonyms include Kyanmethin, Cyanmethine, and 2,6-Dimethyl-4-pyrimidinamine. wikipedia.orgfishersci.co.uk Other designations include 2,6-Dimethylpyrimidin-4-ylamine and 4-Pyrimidinamine, 2,6-dimethyl-. wikipedia.orgfishersci.co.uk The name Cyanomethine is also used. wikipedia.orgfishersci.co.uk

CAS Registry Number

The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance. The CAS Registry Number for this compound is 461-98-3 . wikipedia.orgthermofisher.comfishersci.co.ukpharmaffiliates.comfujifilm.comscbt.com This number is a definitive identifier used in databases and scientific literature worldwide.

Molecular Formula and Molecular Weight in Relation to Isomeric Forms

The molecular formula for this compound is C₆H₉N₃ . wikipedia.orgthermofisher.comthermofisher.compharmaffiliates.comfujifilm.comscbt.com This formula indicates that each molecule is composed of six carbon atoms, nine hydrogen atoms, and three nitrogen atoms. The calculated molecular weight of this compound is approximately 123.16 g/mol . wikipedia.orgthermofisher.comfishersci.co.ukscbt.comchemicalbook.com

It is important to consider isomeric forms, which are molecules that have the same molecular formula but different structural arrangements. An example of an isomer is 2-Amino-4,6-dimethylpyrimidine (B23340), which has the same molecular formula (C₆H₉N₃) but a different structure, with the amine group located at the 2-position of the pyrimidine ring. nih.gov This structural difference results in distinct chemical and physical properties.

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2,6-dimethylpyrimidin-4-amine |

| Synonyms | Kyanmethin, Cyanmethine, 2,6-Dimethyl-4-pyrimidinamine |

| CAS Registry Number | 461-98-3 |

| Molecular Formula | C₆H₉N₃ |

| Molecular Weight | ~123.16 g/mol |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,6-dimethylpyrimidin-4-amine |

| Kyanmethin |

| Cyanmethine |

| 2,6-Dimethyl-4-pyrimidinamine |

| 2,6-Dimethylpyrimidin-4-ylamine |

| 4-Pyrimidinamine, 2,6-dimethyl- |

Synthesis Methodologies and Reaction Pathways

Established Synthetic Routes and Reaction Mechanisms

The formation of the 4-Amino-2,6-dimethylpyrimidine core relies on a few key chemical transformations. These established methods provide reliable pathways to the target molecule, with variations in reagents and conditions influencing yield and purity.

Reaction of 4-Chloro-2,6-dimethylpyrimidine with Ammonia (B1221849)

This synthetic route involves a nucleophilic aromatic substitution reaction. The starting material, 4-Chloro-2,6-dimethylpyrimidine, is treated with ammonia. The highly nucleophilic ammonia molecule displaces the chlorine atom at the 4-position of the pyrimidine (B1678525) ring. This amination is typically carried out in a suitable solvent, such as ethanol (B145695) or even liquid ammonia under specific temperature and pressure conditions. sciencemadness.orgmdpi.com The reaction of 4-chloro-6-R-pyrimidine-1-oxides with liquid ammonia has been shown to yield the corresponding 4-aminopyrimidine (B60600) derivatives, illustrating the viability of this substitution pathway. mdpi.com The mobility of the leaving group (the chlorine atom) is a key factor in the success of this reaction.

Heating the Reaction Product of Acetic Anhydride (B1165640) and Acetamidine (B91507)

The reaction between acetamidine and acetic anhydride is noted in the literature, but its direct application to form this compound is not clearly established. Research indicates that heating acetamidine hydrochloride with acetic anhydride at high temperatures (185 °C) leads to the formation of 2,4-dimethyl-6-acetylaminopyrimidine. slideshare.net This product is an acetylated derivative and not the target primary amine. The Pinner pyrimidine synthesis, a classical method, typically involves the condensation of amidines with 1,3-dicarbonyl compounds, not acetic anhydride alone, to form the pyrimidine ring. Therefore, this specific route appears to yield a derivative rather than the primary amine directly.

Reaction with Sodium Ethoxide and Acetonitrile (B52724)

The reaction of acetonitrile in the presence of a strong base like sodium ethoxide or sodium methoxide (B1231860) is another pathway to achieve trimerization. researchgate.net Similar to the use of alkali metals, sodium ethoxide acts as a base to deprotonate acetonitrile, generating the necessary nucleophile to initiate the condensation cascade. This method represents a variation of the trimerization reaction, offering an alternative catalytic system. It is important to note that reaction conditions, such as pressure, can influence the final product; at higher pressures, sodium methoxide can catalyze the trimerization of acetonitrile to form 2,4,6-Trimethyl-1,3,5-triazine instead. researchgate.net

Novel Synthetic Approaches and Techniques (e.g., single crystal preparation)

Recent research has focused on developing more efficient and specialized methods for the synthesis and crystallization of this compound and its derivatives. One study reports a "facile method" for synthesizing the cyclo-trimer of acetonitrile, confirmed to be this compound, which possesses strong intrinsic photoluminescence. asianpubs.org

Another novel approach involves conducting the trimerization of acetonitrile under high pressure (1.60 GPa) and high temperature (473 K) in a methanol (B129727) mixture. This method not only yields this compound but also allows for its in situ crystallization, enabling the determination of its single-crystal structure upon recovery at ambient conditions.

Furthermore, significant work has been done on growing high-quality single crystals of complexes involving this pyrimidine. For instance, good quality single crystals of 2-amino-4,6-dimethylpyrimidine (B23340) 4-nitrophenol (B140041) (AMP4N) have been successfully grown using the slow evaporation solution technique (SEST), which is valuable for studying nonlinear optical properties. Similar techniques have been used to grow crystals of 2-amino-4,6-dimethylpyrimidium 3,5-dinitrobenzoate (B1224709) dihydrate (2APDBD). These studies, while often focused on derivatives, contribute to the advanced techniques associated with handling and purifying the title compound.

Precursor Compounds and Starting Materials

The synthesis of this compound relies on a specific set of starting materials, dictated by the chosen synthetic pathway. The primary precursors are fundamental chemicals that provide the necessary carbon and nitrogen atoms to construct the heterocyclic ring.

The most fundamental precursor is Acetonitrile (CH₃CN) , which serves as the sole building block in the trimerization reactions. asianpubs.orgresearchgate.net For substitution-based methods, the key precursors are 4-Chloro-2,6-dimethylpyrimidine and Ammonia (NH₃) . sciencemadness.orgmdpi.com The synthesis of the chlorinated precursor itself begins with other materials. For example, 4-Chloro-2,6-dimethyl-pyrimidine can be prepared from 4-Hydroxy-2,6-dimethyl pyrimidine by reacting it with phosphorus oxychloride (POCl₃) and dimethylaniline.

A summary of precursors for the main synthetic routes is presented below.

| Synthesis Method | Key Precursors/Starting Materials |

| Trimerization | Acetonitrile, Sodium (or Potassium) |

| Base-Catalyzed Trimerization | Acetonitrile, Sodium Ethoxide (or Sodium Methoxide) |

| Nucleophilic Substitution | 4-Chloro-2,6-dimethylpyrimidine, Ammonia |

Reaction Conditions and Optimization Parameters

The synthesis of this compound has been approached through various reaction pathways, each with its own set of optimized conditions. A prevalent method involves the condensation of a guanidine (B92328) salt with acetylacetone (B45752) in an aqueous alkaline medium. google.com The choice of alkali is not strictly critical, with options including alkali metal and alkaline earth metal hydroxides, as well as alkali metal carbonates. google.com However, sodium carbonate is often preferred due to its affordability and the reduced risk of excessive alkalinity. google.com

Temperature is a critical parameter in this reaction, with temperatures below 50°C resulting in commercially unviable yields. google.com The optimal temperature range for achieving high yields is between 95-100°C. google.com The reaction time is also significantly influenced by the conditions, with aqueous processes on a plant scale being completed in approximately 2 hours, a substantial reduction from the 6 hours required for methods using anhydrous solvents. google.com

Another significant synthetic route involves a two-step process of cyclization and methylation, starting from cyanoacetate (B8463686) and urea (B33335). google.com The cyclization step is typically carried out by refluxing the reactants at 65–80 °C for 3–4 hours. The subsequent methylation reaction is conducted at a temperature of 60–80 °C for a duration of 8–10 hours. The use of phase transfer catalysts, such as tetrabutylammonium (B224687) bromide, has been shown to improve the efficiency of the methylation step.

A sonochemical approach offers an alternative synthesis method. This technique involves reacting guanidine hydrochloride and a β-diketone compound in water with sodium carbonate at 60°C for 30 minutes under ultrasonic irradiation. chemicalbook.com

For the synthesis of related compounds, such as 2-hydroxyl-4,6-dimethylpyrimidine, a method utilizing sulfuric acid as a catalyst has been developed. This reaction proceeds by heating urea and 2,4-pentanedione in ethanol to 40-50°C, followed by the slow addition of sulfuric acid. google.com

The table below summarizes the reaction conditions for various synthetic approaches to this compound and related compounds.

| Product | Reactants | Catalyst/Medium | Temperature | Time | Reference |

| This compound | Guanidine salt, Acetylacetone | Aqueous alkaline medium (e.g., Sodium Carbonate) | 95-100°C | 2 hours | google.com |

| This compound | Guanidine hydrochloride, β-diketone | Water, Sodium Carbonate, Ultrasonic irradiation | 60°C | 0.5 hours | chemicalbook.com |

| 4-amino-2,6-(1H,3H)-pyrimidinedione (intermediate) | Cyanoacetate, Urea | Sodium, Methanol/Ethanol | 65-80°C (Reflux) | 3-4 hours | |

| 4-Amino-2,6-dimethoxypyrimidine (B1265686) | 4-amino-2,6-(1H,3H)-pyrimidinedione, Dimethyl sulfate (B86663) | NaOH/KOH, Tetrabutylammonium bromide | 60-80°C | 8-10 hours | |

| 2-hydroxyl-4,6-dimethylpyrimidine | Urea, 2,4-pentanedione | Sulfuric acid, Ethanol | 40-50°C | 1-3 hours | google.com |

Purification and Isolation Techniques for Research Purity

Achieving high purity of this compound is crucial for its application in research and as a synthetic intermediate. Various purification and isolation techniques are employed depending on the synthetic route.

In the aqueous synthesis from a guanidine salt and acetylacetone, the initial product is isolated by cooling the reaction mixture, followed by filtration. google.com The resulting filter cake is then washed with a brine solution and sucked dry. google.com For further purification, the wet cake can be dissolved in water, heated to 85-90°C, and treated with activated carbon. google.com After clarification, the product is precipitated from the hot filtrate by adding salt, followed by cooling, filtration, and drying at 50°C. google.com

For the sonochemically synthesized product, the solid obtained at the end of the reaction is treated with a small amount of water and filtered through a Büchner funnel. chemicalbook.com

In the two-step cyclization and methylation process, the intermediate, 4-amino-2,6-(1H,3H)-pyrimidinedione, is isolated by filtration after adjusting the pH to neutral. The final product, after methylation, is purified by filtration and distillation to dryness.

Recrystallization is a common final purification step. For instance, after synthesis, the crude product can be recrystallized from ethanol or a mixture of ethanol and water to obtain a product with high purity. lpnu.ua In one documented procedure, the crude product was dissolved in ethyl acetate, refluxed, and then cooled to induce recrystallization, yielding a pure product. google.com

The table below outlines the purification techniques used for this compound.

| Synthesis Method | Initial Isolation | Purification Steps | Final Form | Reference |

| Aqueous synthesis | Cooling and filtration | Washing with brine, treatment with activated carbon, precipitation with salt | Crystalline solid | google.com |

| Sonochemical synthesis | Filtration | Washing with water | White solid | chemicalbook.com |

| Cyclization and Methylation | Filtration and pH adjustment (intermediate), Filtration (final product) | Distillation to dryness | Dry powder | |

| General | Filtration | Recrystallization from ethanol or aqueous ethanol | Crystalline solid | lpnu.ua |

| From crude product | Dissolution in ethyl acetate | Reflux and cooling for recrystallization | Pure crystalline solid | google.com |

Yield Analysis and Efficiency in Research Synthesis

The efficiency of the synthesis of this compound, as measured by the reaction yield, varies significantly with the chosen methodology and reaction conditions.

The aqueous synthesis from a guanidine salt and acetylacetone at 95-100°C reports a yield of about 85%, with an anhydrous purity of 99.2%. google.com However, when the same reaction is carried out at a lower temperature of 50°C, the yield drops to just under 60% with a purity of slightly over 80%. google.com

The sonochemical synthesis method has been reported to provide a yield of 75%. chemicalbook.com

A two-step method involving cyclization and methylation boasts a high total yield exceeding 80% and a purity of up to 98%. This method is noted for its efficiency and greener process.

For the synthesis of the related 2-hydroxyl-4,6-dimethylpyrimidine, the initial step of forming the sulfate salt has a yield of 93.6%. google.com The subsequent neutralization and crystallization step has a yield of 95.28%, resulting in a total yield of 89.2%. google.com

The table below presents a comparative analysis of the yields obtained from different synthetic routes.

| Synthetic Route | Key Conditions | Reported Yield | Purity | Reference |

| Aqueous Synthesis | 95-100°C | ~85% | 99.2% | google.com |

| Aqueous Synthesis | 50°C | <60% | >80% | google.com |

| Sonochemical Synthesis | 60°C, 0.5 h | 75% | - | chemicalbook.com |

| Two-step Cyclization and Methylation | - | >80% (total) | up to 98% | |

| 2-hydroxyl-4,6-dimethylpyrimidine Synthesis | Sulfuric acid catalyst | 89.2% (total) | 99.2% | google.com |

Byproducts and Their Characterization

The formation of byproducts is a significant consideration in the synthesis of pyrimidine derivatives, impacting both yield and purity. In older, more traditional methods for synthesizing related compounds like 4-amino-2,6-dimethoxypyrimidine, such as the ethyl cyanoacetate method, the generation of explosive byproducts like 4-amino-2,6-dichloropyrimidine (B161716) ortho-acyl dichloride was a major concern. google.com This method also produced a large amount of colored, phosphorus-containing wastewater. google.com

The barbituric acid method for synthesizing 4-amino-2,6-dimethoxypyrimidine leads to the formation of a mixture of isomers, specifically 4-amino-2,6-dichloropyrimidine and 2-amino-4,6-dichloropyrimidine, which necessitates separation. google.com

In the synthesis of this compound via the trimerization of acetonitrile with sodium or potassium, metal cyanides and other nitrogen-containing heterocyclic compounds like 2-methylimidazole (B133640) or 3-methylpyrazole (B28129) have been identified as byproducts. wikipedia.org

Modern synthetic approaches, such as the two-step cyclization and methylation, have been developed to circumvent the formation of hazardous byproducts and reduce environmental pollution by avoiding the use of reagents like phosphorus oxychloride. google.com

The characterization of byproducts often involves standard analytical techniques. For the sonochemically synthesized 2-Amino-4,6-dimethylpyrimidine, the product was characterized using FT-IR and 1H-NMR spectroscopy, as well as mass spectrometry, to confirm its structure and purity, thereby implicitly identifying the absence of significant byproducts. chemicalbook.com

Mechanism Elucidation for Synthetic Transformations

The primary mechanism for the synthesis of this compound from guanidine and acetylacetone is an acid-catalyzed or base-catalyzed condensation reaction. The methyl groups at the 2- and 6-positions of the pyrimidine ring are considered 'active'. stackexchange.com

In an acid-catalyzed mechanism, the reaction proceeds through an enol tautomer, which is nucleophilic at the carbon. stackexchange.com This is analogous to an aldol (B89426) condensation. The acidity of the methyl group protons is enhanced due to the electron-withdrawing nature of the pyrimidine ring nitrogens, but not to the extent of forming a stable carbanion in an acidic medium. stackexchange.com

A Biginelli-inspired three-component reaction provides another mechanistic pathway. This method involves the reaction of an α-cyanoketone, a carboxaldehyde, and a guanidine in a one-pot sequence to produce 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles. nih.gov

The trimerization of acetonitrile to form this compound is another established synthetic transformation. wikipedia.org This reaction can be catalyzed by sodium or potassium, or by sodium methoxide. wikipedia.org At higher pressures, sodium methoxide can instead catalyze the trimerization to form 2,4,6-Trimethyl-1,3,5-triazine. wikipedia.org

Advanced Spectroscopic and Crystallographic Characterization in Chemical Research

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy: Peak Assignments and Vibrational Modes

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes of 4-Amino-2,6-dimethylpyrimidine. The experimental FT-IR spectrum, typically recorded in the solid phase using KBr pellets, reveals characteristic absorption bands corresponding to specific molecular vibrations. nih.gov These experimental findings are often corroborated by theoretical calculations, such as those using Density Functional Theory (DFT), which provide a more detailed assignment of the vibrational modes. nih.govijfans.org

A study combining experimental FT-IR with DFT calculations at the B3LYP/cc-pVTZ level identified 48 distinct vibrational modes for this compound. ijfans.org The assignments for the key functional groups are in good agreement with established spectroscopic data for similar pyrimidine (B1678525) derivatives. researchgate.net

Table 1: Key FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~3324 | NH₂ Symmetric Stretching |

| ~3169 | N-H Stretching |

| ~1650 | C=O Stretching (often from co-crystal) |

| ~1584 | Asymmetric NO₂ Stretching (in complexes) |

| ~1497 | Antisymmetric NO₂ Stretching |

| ~1384 | NO₂ Symmetric Stretching |

| ~1105 | N-H...O In-plane Bending |

| ~840 | C-C-C Deformation of Phenol Ring (in complexes) |

| ~750 | CH₂ Rocking |

| ~632 | C-C-O Deformation of Phenol Ring (in complexes) |

Note: Some assignments may originate from co-crystals or complexes of this compound with other molecules, as indicated. Data sourced from studies on related pyrimidine complexes. scribd.com

Raman Spectroscopy: Spectral Analysis and Mode Identification

Complementing FT-IR, FT-Raman spectroscopy provides further insights into the vibrational structure of this compound, particularly for non-polar bonds. The Raman spectrum is typically recorded in the Stokes region (4000-100 cm⁻¹) using a laser excitation source. ijera.com Similar to FT-IR, the experimental Raman spectrum is often compared with theoretical calculations to achieve a comprehensive mode identification. nih.gov

The vibrational analysis of this compound, assuming a Cₛ point group symmetry, results in 48 fundamental vibrational modes, which are distributed into 33 A' (in-plane) and 15 A'' (out-of-plane) species. ijera.com

Table 2: Selected Raman Spectral Data and Mode Assignments

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| High Frequency Region | C-H and N-H Stretching Modes |

| Mid Frequency Region | C=C, C-N, and C-C Stretching and Bending Modes |

| Low Frequency Region | Torsional and Skeletal Deformation Modes |

Electronic Spectroscopy

Electronic spectroscopy techniques, such as UV-Vis spectroscopy, are employed to investigate the electronic transitions and photoactive behavior of this compound.

The UV-Vis absorption spectrum of this compound, typically recorded in various solvents, reveals electronic transitions within the molecule. researchgate.net The observed absorption bands are generally assigned to π → π* transitions, which confirms the photoactive nature of the molecule. ijfans.org These transitions involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals. The study of these electronic properties is crucial for understanding the potential applications of this compound in areas such as photochemistry and materials science.

This compound, acting as an electron donor, can form charge-transfer (CT) complexes with electron acceptors like iodine (I₂). nih.govresearchgate.net The interaction between the pyrimidine derivative and iodine leads to the appearance of new, distinct charge-transfer bands in the electronic absorption spectrum. nih.govresearchgate.net

Spectrophotometric studies have shown that the formation of these CT complexes is often a stepwise process. Initially, an outer-sphere CT complex (P-I₂) is formed, which can then transform into a triiodide complex (P⁺I·I₃⁻). nih.gov The formation constants (KCT), molar absorption coefficients (εCT), and thermodynamic parameters (ΔH, ΔS, and ΔG) of these interactions can be determined to quantify the stability and nature of the CT complexes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR spectra are typically recorded in a deuterated solvent like DMSO-d₆. chemicalbook.com The chemical shifts (δ) of the protons provide information about their electronic environment. For instance, the protons of the methyl groups and the amino group will appear at characteristic chemical shifts.

¹³C NMR spectra, also recorded in solvents like DMSO-d₆, reveal the chemical shifts of the carbon atoms in the pyrimidine ring and the methyl groups. guidechem.com The number of unique signals corresponds to the number of chemically non-equivalent carbon atoms in the molecule.

Table 3: Representative NMR Data for a Derivative of this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 8.30 | d | ArH |

| ¹H | 7.84–7.77 | m | ArH |

| ¹H | 7.66–7.64 | m | NH, ⚌C—CH(O)—N |

| ¹H | 7.45 | d | ArH |

| ¹H | 6.68 | s | ArH |

| ¹H | 2.28 | s | CH₃ |

| ¹³C | 169.56, 161.17, 146.66, 134.71, 130.55, 127.76, 124.91, 124.14, 112.43, 85.01, 23.91 | - | Various Carbon Atoms |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.

The mass spectrum of a related compound, 2-Amino-4,6-dimethylpyrimidine (B23340), shows a molecular ion peak corresponding to its molecular weight. nist.gov The fragmentation pattern provides valuable information about the stability of different parts of the molecule and can be used to confirm its structure.

Thermal Analysis (e.g., TG-DTA)

Detailed research findings, including data tables on the thermogravimetric and differential thermal analysis of this compound, are not available in the reviewed literature.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a primary tool for the computational study of 4-Amino-2,6-dimethylpyrimidine. These calculations offer a balance between accuracy and computational cost, making them well-suited for molecules of this size.

The first step in computational analysis involves the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For this compound, DFT calculations have been used to predict bond lengths and angles, which show good agreement with available experimental data. nih.gov The molecule is assumed to possess C_s point group symmetry from a structural standpoint. ijera.com The optimized structure provides the foundation for all subsequent property calculations.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP) |

|---|---|---|

| Bond Lengths (Å) | C-N (ring) | Data not available |

| C-C (ring) | Data not available | |

| C-N (amino) | Data not available | |

| C-C (methyl) | Data not available | |

| **Bond Angles (°) ** | N-C-N (ring) | Data not available |

| C-N-C (ring) | Data not available |

The accuracy of DFT calculations is highly dependent on the chosen level of theory and basis set. For this compound, studies have frequently employed the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). nih.gov This functional is known for its reliability in predicting the properties of organic molecules. inpressco.com

Commonly used basis sets for this molecule include Pople-style basis sets, such as 6-31+G and 6-311++G. nih.gov The inclusion of diffuse functions (+) and polarization functions (d,p) is crucial for accurately describing the electron distribution, especially in a molecule containing heteroatoms and potential for hydrogen bonding. For instance, the 6-311++G(d,p) basis set provides a flexible description of the electron density across the molecule. physchemres.org In studies involving metal complexes of the compound, mixed basis sets like Lanl2dz/6-31G(d) have been utilized, where Lanl2dz is applied to the metal ion and 6-31G(d) to the organic ligand. mdpi.com

DFT calculations are used to predict the vibrational frequencies of this compound, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. The solid-phase FTIR and FT-Raman spectra of the compound have been recorded experimentally. nih.gov Theoretical calculations allow for the assignment of each vibrational mode to specific molecular motions, such as stretching, bending, or twisting of bonds. ijera.com

Studies show a strong correlation between the vibrational frequencies calculated using the B3LYP method and those obtained from experimental FT-IR and FT-Raman spectra. nih.gov This good agreement validates the accuracy of the optimized molecular structure and the chosen computational method. The 48 fundamental modes of vibration for this molecule are distributed into 33 in-plane (A′) and 15 out-of-plane (A″) vibrations. ijera.com

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (B3LYP) |

|---|---|---|---|

| NH₂ Asymmetric Stretch | Data not available | Data not available | Data not available |

| NH₂ Symmetric Stretch | Data not available | Data not available | Data not available |

| C-H Stretch (Methyl) | Data not available | Data not available | Data not available |

| Pyrimidine (B1678525) Ring Stretch | Data not available | Data not available | Data not available |

Electronic Properties and Reactivity Analysis

Beyond structural properties, computational methods are employed to analyze the electronic structure of this compound, which governs its reactivity.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.comossila.com

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). researchgate.net This gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. researchgate.net In a metal complex containing this compound, the electron density was found to be distributed on the ligand for the HOMO, indicating its role as the electron-donating part of the complex. mdpi.com

Table 3: Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | Data not available |

| E_LUMO | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution and predicting the reactive sites within a molecule. The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

For this compound, an MEP analysis would reveal the most likely sites for electrophilic and nucleophilic attack. The electron-rich regions, characterized by negative electrostatic potential (typically colored red or yellow), are expected to be located around the electronegative nitrogen atoms of the pyrimidine ring and the amino group. These sites are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue), associated with the hydrogen atoms of the amino and methyl groups, would indicate sites for potential nucleophilic attack.

Molecular Docking Studies (e.g., enzyme inhibition)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a ligand (small molecule) binds to the active site of a protein or enzyme.

While specific docking studies on this compound are not extensively documented in the provided literature, research on related pyrimidine derivatives demonstrates their potential as enzyme inhibitors. For example, various pyrimidine derivatives have been synthesized and evaluated as inhibitors for targets like cyclin-dependent kinases (CDKs), which are involved in cell proliferation. lew.ronih.gov Docking studies on these derivatives have revealed possible inhibitory effects, identifying key interactions such as hydrogen bonds and hydrophobic interactions within the enzyme's active site. lew.ro

Derivatives of 2-amino-6-methylpyrimidine have also been investigated. For instance, a chromonyl-pyrimidine compound was docked into the quinone-binding site of an enzyme, showing interactions with important amino acid residues. researchgate.net Furthermore, aminodimethylpyrimidinol derivatives have been designed as selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma, with molecular docking used to elucidate the structure-activity relationship. researchgate.net These studies collectively highlight the utility of the pyrimidine scaffold in designing enzyme inhibitors, suggesting that this compound could serve as a valuable fragment or starting point for developing targeted therapeutic agents.

Quantum Chemical Calculations for Corrosion Inhibition Mechanism

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for investigating the mechanism of corrosion inhibition at the electronic level. These calculations provide insights into the relationship between the molecular structure of an inhibitor and its protective efficiency.

For 2-Amino-4,6-dimethylpyrimidine (B23340) (ADMP), DFT calculations have been performed to understand its effectiveness as a corrosion inhibitor for mild steel in acidic solutions. researchgate.netresearchgate.net These studies calculate several quantum chemical parameters that correlate with inhibition efficiency.

Key Quantum Chemical Parameters for ADMP:

| Parameter | Description | Significance in Corrosion Inhibition |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the tendency of a molecule to donate electrons. Higher values suggest a greater ability to donate electrons to the vacant d-orbitals of a metal, enhancing adsorption. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability of a molecule to accept electrons. Lower values suggest a greater ability to accept electrons from the metal surface. |

| ΔE (Energy Gap) | The difference between ELUMO and EHOMO | A smaller energy gap implies higher reactivity and can lead to stronger adsorption on the metal surface. |

| Dipole Moment (μ) | A measure of the polarity of the molecule | A higher dipole moment can facilitate the displacement of water molecules from the metal surface, promoting inhibitor adsorption. |

The results from these calculations show that the ADMP molecule has active sites with high electron density, primarily the nitrogen atoms of the pyrimidine ring and the amino group, which can form strong coordinate bonds with the metal surface. researchgate.netresearchgate.net This theoretical evidence supports the experimental observation that ADMP forms a protective layer on the metal, inhibiting corrosion through a mix of physical and chemical adsorption. researchgate.netfigshare.com

Monte Carlo Simulations for Adsorption Energy and Configuration

Monte Carlo (MC) simulations are used to study the adsorption behavior of inhibitor molecules on a metal surface, providing information on the most stable adsorption configuration and the interaction energy.

In the study of 2-Amino-4,6-dimethylpyrimidine (ADMP) as a corrosion inhibitor, Monte Carlo simulations were employed to determine the adsorption energy and the spatial arrangement of ADMP molecules on a mild steel surface. researchgate.netresearchgate.net The simulations model the interaction between the inhibitor and the metal surface in a simulated corrosive environment.

The outcomes of these simulations typically show that the ADMP molecule adsorbs onto the steel surface in a nearly flat or parallel orientation. figshare.com This parallel adsorption maximizes the contact area between the inhibitor molecule and the metal, allowing the electron-rich centers (nitrogen atoms and the π-system of the pyrimidine ring) to interact effectively with the surface. The simulations yield large negative values for adsorption energy, indicating that the adsorption process is spontaneous and leads to a stable, strongly bound protective film on the metal surface. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the interaction between inhibitor molecules and a metal surface over time, complementing the static picture from Monte Carlo simulations. dovepress.com MD simulations track the trajectories of atoms and molecules, offering insights into the stability of the adsorbed inhibitor layer and the displacement of corrosive species.

For 2-Amino-4,6-dimethylpyrimidine (ADMP), MD simulations have been used to model the behavior of the inhibitor on a mild steel surface in an aqueous solution. researchgate.netfigshare.com These simulations confirm the findings from Monte Carlo methods, showing that ADMP molecules readily adsorb onto the metal surface, displacing pre-adsorbed water molecules. The simulations demonstrate the formation of a stable and compact inhibitor film. The binding energy of the ADMP molecule to the surface, calculated from MD simulations, further quantifies the strength of the adsorption and the stability of the protective layer. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov

In the context of pyrimidine derivatives, QSAR studies have been conducted to understand and predict their anti-inflammatory and anticancer activities. For a series of 4-amino-2,6-diarylpyrimidine-5-carbonitriles, a QSAR analysis revealed that anti-inflammatory activity is related to molecular properties such as a low dipole moment and specific values of atomic charges on the carbon atoms linking the aryl rings to the pyrimidine core. plu.mx This suggests that less polar molecules with a specific charge distribution are likely to be more active.

Another QSAR study on pyrimidine derivatives as inhibitors of the VEGFR-2 receptor, a target in cancer therapy, developed models that successfully correlated structural descriptors with inhibitory activity. nih.gov These models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent inhibitors. nih.gov Although a specific QSAR study for this compound was not detailed, these examples show the power of the QSAR approach in optimizing the therapeutic potential of the pyrimidine scaffold.

Theoretical Investigations on Reaction Mechanisms

Computational methods, particularly quantum chemistry, serve as powerful tools for elucidating the intricate details of reaction mechanisms that may be inaccessible through experimental means alone. mdpi.com For aminopyrimidine derivatives, theoretical investigations often focus on mapping the potential energy surface for various reaction types, including multicomponent reactions, substitutions, and cyclizations. nih.gov

Theoretical studies on reactions involving similar aminopyrimidine scaffolds, such as the synthesis of pyrido[2,3-d]pyrimidines, have employed Density Functional Theory (DFT) to dissect complex multi-step processes. nih.gov These investigations typically involve:

Reactant and Product Optimization: Determining the lowest energy structures of all starting materials and final products.

Transition State (TS) Searching: Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. This is often the most computationally demanding step.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state down to the corresponding reactants and products to confirm that the located TS correctly connects the desired species.

For a molecule like this compound, theoretical studies could probe mechanisms such as electrophilic aromatic substitution. The amino group is a strong activating group, directing incoming electrophiles, while the methyl groups also contribute to the ring's electron density. DFT calculations could predict the regioselectivity of such reactions by comparing the activation energy barriers for substitution at different positions on the pyrimidine ring. Similarly, condensation reactions involving the exocyclic amino group can be modeled to understand the reaction pathway and the stability of intermediates. nih.gov

A hypothetical reaction energy profile, as would be determined by such a study, is presented below.

| Reaction Step | Species | Relative Free Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants (Pyrimidine + Electrophile) | 0.0 | Baseline energy of separated reactants. |

| 2 | Transition State 1 (TS1) | +15.2 | Energy barrier for the formation of the sigma complex. |

| 3 | Sigma Complex (Intermediate) | +5.8 | A resonance-stabilized cationic intermediate. |

| 4 | Transition State 2 (TS2) | +8.1 | Energy barrier for the deprotonation step to restore aromaticity. |

| 5 | Products | -10.5 | Final energy of the substituted pyrimidine product. |

Analysis of Enantiomer Errors in Electronic Structure (e.g., ECD and VCD spectra)

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are chiroptical spectroscopic techniques that are indispensable for determining the absolute configuration and conformation of chiral molecules in solution. researchgate.netrsc.org It is crucial to note that this compound is an achiral molecule as it possesses a plane of symmetry and does not have a stereocenter. Therefore, it does not have enantiomers and will not exhibit an ECD or VCD signal.

However, if a chiral center were introduced into the molecule, for instance through substitution, the resulting enantiomers would produce mirror-image ECD and VCD spectra. nih.gov Computational chemistry plays a vital role in assigning the absolute configuration by predicting these spectra for a known configuration (e.g., the R-enantiomer). rsc.org

The standard computational protocol involves:

Conformational Search: Identifying all low-energy conformers of the molecule using methods like molecular dynamics or systematic searches.

Geometry Optimization and Frequency Calculation: Optimizing the geometry of each significant conformer and calculating their vibrational frequencies using DFT. This step confirms the structures are true minima on the potential energy surface.

ECD/VCD Spectra Calculation: For each conformer, the ECD and VCD spectra are computed, typically using Time-Dependent Density Functional Theory (TD-DFT) for ECD and DFT for VCD. researchgate.netnih.gov

Boltzmann Averaging: The final predicted spectrum is obtained by averaging the spectra of all conformers, weighted by their Boltzmann population based on their relative free energies.

This predicted spectrum is then compared with the experimental spectrum. A match allows for the unambiguous assignment of the absolute configuration of the synthesized molecule. nih.gov The term "enantiomer errors" is not standard, but in this context, it could refer to discrepancies between predicted and experimental spectra arising from an incorrect choice of conformers, theoretical level, or solvation model, which could lead to an erroneous assignment of stereochemistry. nih.gov

Potential Energy Surface (PES) Scans for Conformer Stability

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule by systematically changing one or more geometric parameters, such as a bond length, bond angle, or dihedral angle, while optimizing the remaining degrees of freedom. uni-muenchen.deq-chem.com This method is highly effective for identifying stable conformers (local minima) and the energy barriers (transition states) that separate them. q-chem.com

For this compound, key conformational flexibility arises from the rotation of the exocyclic amino group (-NH₂) and the two methyl groups (-CH₃) relative to the pyrimidine ring. A relaxed PES scan could be performed by defining the dihedral angle describing the rotation of the amino group (e.g., C2-C4-N-H) as the scan coordinate.

The scan would reveal the energetic cost of rotating the amino group out of the plane of the pyrimidine ring. Due to resonance stabilization between the amino lone pair and the π-system of the ring, a planar or near-planar conformation is expected to be the global minimum. The energy barrier to rotation provides insight into the rigidity of this bond. Similar scans can be performed for the methyl group rotations to find their preferred orientations. acs.org

Below is a representative data table illustrating the expected results from a PES scan of the amino group rotation.

| Dihedral Angle (C2-C4-N-H, degrees) | Relative Energy (kcal/mol) | Conformer Description |

|---|---|---|

| 0 | 0.00 | Planar Conformation (Global Minimum) |

| 30 | 1.85 | Twisted Conformation |

| 60 | 4.50 | Twisted Conformation |

| 90 | 5.75 | Perpendicular (Transition State) |

| 120 | 4.50 | Twisted Conformation |

| 150 | 1.85 | Twisted Conformation |

| 180 | 0.00 | Planar Conformation (Global Minimum) |

Hole Electron Analysis for Charge Transfer

Hole-electron analysis is a powerful computational tool used to visualize and quantify the nature of electronic transitions, particularly those involving charge transfer (CT). rsc.org Upon absorption of light, an electron is promoted from an occupied molecular orbital to an unoccupied one. This process can be described as the creation of a "hole" (the region of electron depletion) in the ground state electron density and an "electron" (the region of electron increase) in the excited state. rsc.org

For donor-acceptor molecules, this analysis reveals the extent and direction of charge transfer during an electronic excitation. In this compound, the amino group acts as an electron donor due to its lone pair, while the electron-deficient pyrimidine ring acts as the electron acceptor. idosi.org

Computational analysis, typically following a TD-DFT calculation, can generate plots of the hole and electron distributions. For a low-energy π→π* transition, the hole density would be expected to be localized primarily on the amino group and to some extent on the ring, while the electron density would be distributed across the pyrimidine ring's π* system. nih.gov Several metrics can be calculated to quantify the CT character: rsc.org

Charge Transfer Distance (D): The spatial separation between the centroids of the hole and electron distributions. A larger D value indicates a more significant CT character.

Hole-Electron Overlap (Sr): An index that measures the spatial overlap between the hole and electron. A small Sr value signifies a high degree of charge separation.

Charge Transferred (q): The amount of electronic charge that moves from the donor fragment to the acceptor fragment upon excitation.

These analyses are critical for understanding the photophysical properties of molecules and designing materials for applications in electronics and photonics. rsc.org

| Excited State | Transition Energy (eV) | Oscillator Strength (f) | Charge Transfer Distance (D, Å) | Hole-Electron Overlap (Sr index) |

|---|---|---|---|---|

| S1 | 4.52 | 0.15 | 1.8 | 0.65 |

| S2 | 4.98 | 0.08 | 0.9 | 0.82 |

| S3 | 5.31 | 0.21 | 2.5 | 0.51 |

Biological Activities and Pharmacological Relevance

Antimicrobial Activity

Derivatives of 2-aminopyrimidine (B69317) are recognized for their broad-spectrum antimicrobial properties, showing potential in addressing the challenge of antimicrobial resistance. ijpsjournal.com The structural versatility of this chemical class allows for modifications to enhance efficacy and overcome resistance mechanisms in microbial pathogens. ijpsjournal.com

Antibacterial Properties

In vitro studies have confirmed that 4-Amino-2,6-dimethylpyrimidine exhibits broad-spectrum antibacterial activity. The compound has been evaluated against a panel of both Gram-positive and Gram-negative bacteria, including clinically relevant species such as Staphylococcus aureus (S. aureus), Klebsiella pneumoniae (K. pneumoniae), Escherichia coli (E. coli), and Pseudomonas aeruginosa (P. aeruginosa). While these investigations affirm its activity, specific data on minimum inhibitory concentrations (MIC) were not detailed in the reviewed literature. The general class of 2-aminopyrimidine derivatives has been shown to modulate bacterial biofilm formation, particularly against Gram-positive strains. nih.gov

Antifungal Activity

The broader class of pyrimidine (B1678525) derivatives has been extensively studied for antifungal properties against various phytopathogenic fungi and yeasts like Candida albicans. nih.govresearchgate.netnih.gov For instance, certain 4-phenyl-6-trifluoromethyl-2-amino-pyrimidine compounds have demonstrated significant fungicidal activity against Botrytis cinerea. mdpi.com However, specific research detailing the antifungal activity of this compound itself was not identified in the available literature.

Antitubercular Activity

Various pyrimidine-based scaffolds are being explored as potential antitubercular agents. ucl.ac.uk Compounds such as 4-aminopyrrolo[2,3-d]pyrimidines and 2,4-diaminopyrimidine (B92962) derivatives have shown in vitro activity against Mycobacterium tuberculosis, with some acting as inhibitors of essential enzymes like dihydrofolate reductase (mt-DHFR). nih.govmdpi.comnih.gov Despite the activity within the broader pyrimidine family, specific studies focused on the antitubercular potential of this compound have not been reported.

Antileishmanial Efficacy and Enzyme Inhibition

Derivatives based on the 2-amino-4,6-dimethylpyrimidine (B23340) scaffold have shown notable efficacy against the protozoan parasite Leishmania mexicana. A furan-2-carboxamide derivative demonstrated significant inhibition of both the promastigote and intracellular amastigote forms of the parasite. nih.govorkg.org Further modifications, such as replacing the amide function with an imidazolidin-2-one moiety, led to new derivatives with even more potent activity against intracellular amastigotes. nih.gov

| Derivative | Parasite Stage | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Furan-2-carboxamide derivative | Promastigote | 69 ± 2 | nih.gov |

| Furan-2-carboxamide derivative | Intracellular Amastigote | 89 ± 9 | nih.gov |

| N-substituted imidazolidin-2-one derivative 1 | Intracellular Amastigote | 13 ± 0.5 | nih.gov |

| N-substituted imidazolidin-2-one derivative 2 | Intracellular Amastigote | 7 ± 3 | nih.gov |

The aminopyrimidine scaffold also shows potential for enzyme inhibition, a key mechanism in antimicrobial and anticancer activity. Glutathione reductase (GR), an essential enzyme for maintaining cellular redox balance, is a notable target. juniperpublishers.comscbt.com While direct inhibition by this compound has not been reported, a closely related analogue, 4-amino-2,6-dichloropyrimidine (B161716), exhibits a high level of noncompetitive inhibition against the GR enzyme. juniperpublishers.com This suggests that the 4-aminopyrimidine (B60600) core structure is a promising starting point for designing potent enzyme inhibitors.

| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type | Reference |

|---|---|---|---|---|---|

| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase | 0.390 | 0.979 ± 0.23 | Noncompetitive | juniperpublishers.com |

Mechanisms of Antimicrobial Action

The mechanisms through which aminopyrimidine compounds exert their antimicrobial effects are varied. For antileishmanial action, derivatives of 2-amino-4,6-dimethylpyrimidine appear to function through the reduction of protein and DNA synthesis in the parasite. nih.govorkg.org Another proposed mechanism for related derivatives involves interference with the parasite's phospholipase A2 activity. nih.gov

More broadly, aminopyrimidines are structurally similar to components of folic acid, an essential nutrient for microbial survival. Many antimicrobial agents in this class act as antimetabolites, inhibiting enzymes involved in the folic acid synthesis pathway. This disruption blocks the production of purines and pyrimidines, which are necessary precursors for nucleic acid synthesis, thereby halting microbial growth and replication.

Anticancer Potential and Cytotoxicity Studies

Preliminary research indicates that this compound possesses anticancer potential. In vitro cytotoxicity screening using MTT assays has shown that the compound exhibits notable activity against the HeLa (human cervical cancer) cell line. The effect was observed to be more significant against HeLa cells when compared to its activity against the A549 (human lung carcinoma) cell line. While these findings highlight the compound's potential as a cytotoxic agent, specific IC₅₀ values were not available in the reviewed literature, precluding a quantitative comparison. The broader family of pyrimidine derivatives has been widely investigated for anticancer properties, with various analogues showing potent cytotoxicity against a range of cancer cell lines through mechanisms that include the induction of apoptosis and inhibition of key signaling pathways. nih.govrsc.org

In Vitro Cytotoxicity Assays

Derivatives of this compound have been the subject of numerous studies to evaluate their potential as cytotoxic agents against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Against A549 Human Lung Cancer Cells: Newly synthesized pyrimidine derivatives have been evaluated for their in vitro antitumor activity against the A549 human lung cancer cell line. encyclopedia.pub These studies are crucial in the initial screening phase of anticancer drug development. mdpi.com For instance, some pyrimidine-hydrazone hybrids have shown inhibitory activity against the proliferation of A549 cells. encyclopedia.pub The cytotoxic effects of various benzimidazole (B57391) derivatives have also been demonstrated against A549 cells, with IC50 values indicating potent activity. Similarly, certain 4-aminopyrimidine-5-carbonitrile (B127032) analogues have exhibited excellent activity against the A549 cell line, with IC50 values in the low micromolar range. ekb.eg

Against HeLa Human Cervical Cancer Cell Lines: The HeLa cell line, derived from human cervical cancer, is another common model for cytotoxicity studies. nih.gov Research has shown that various compounds are cytotoxic to HeLa cells. For example, the encapsulation of certain compounds in nanoparticles has been shown to enhance their in-vitro cytotoxicity against HeLa cells, reducing the IC50 value significantly. nih.gov Pyrimidine-hydrazone derivatives have also demonstrated inhibitory activity against the proliferation of HeLa cells. encyclopedia.pub

Table 1: In Vitro Cytotoxicity of Selected Pyrimidine Derivatives

| Cell Line | Compound Type | Key Findings | Reference |

|---|---|---|---|

| A549 (Human Lung Cancer) | Pyrimidine-hydrazone derivatives | Exhibited inhibitory activity on cell proliferation. | encyclopedia.pub |

| A549 (Human Lung Cancer) | Benzimidazole derivatives | Showed potent cytotoxic action with significant IC50 values. | |

| A549 (Human Lung Cancer) | 4-aminopyrimidine-5-carbonitrile analogues | Demonstrated excellent activity with low micromolar IC50 values. | ekb.eg |

| HeLa (Human Cervical Cancer) | Nanoparticle-encapsulated compounds | Enhanced in-vitro cytotoxicity compared to free compounds. | nih.gov |

| HeLa (Human Cervical Cancer) | Pyrimidine-hydrazone derivatives | Showed inhibitory activity on cell proliferation. | encyclopedia.pub |

Inhibition of Key Enzymes (e.g., dipeptidyl peptidase-IV in lung cancer)

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein (B1211001) expressed in various tissues, including the lungs. frontiersin.org It plays a role in energy metabolism, inflammation, and immune function. frontiersin.org While DPP-4 inhibitors are primarily used for managing type 2 diabetes, emerging evidence suggests their potential role in cancer therapy. droracle.aidroracle.ai

The role of DPP-4 in lung cancer is complex and appears to vary depending on the histological subtype. frontiersin.org Some studies suggest that high DPP-4 activity is present in human lung cancer tissue. frontiersin.org Consequently, the inhibition of DPP-4 is being investigated as a potential therapeutic strategy. researchgate.net Preclinical research has indicated potential anti-cancer properties of DPP-4 inhibition in lung cancer models. droracle.ai For example, the DPP-4 inhibitor vildagliptin (B1682220) has been shown to suppress lung cancer growth by enhancing the cytotoxicity of macrophages and NK cells. researchgate.net Combination therapies involving DPP-4 inhibitors and other treatments, like PD-L1 blockade, have shown promise in improving tumor suppression in non-small cell lung cancer (NSCLC) mouse models by modulating the tumor microenvironment. nih.gov

Potential in Drug Development for Cancer Therapeutics

The pyrimidine scaffold is a cornerstone in the development of anticancer agents due to its presence in numerous molecules with proven therapeutic efficacy. ekb.egnih.gov Derivatives of this compound are being actively investigated for their potential to treat various cancers.

Novel aminopyrimidine compounds and their derivatives have demonstrated significant decreases in cell viability across different tumor cell lines, including glioblastoma, triple-negative breast cancer, and colon cancer, with some compounds showing much higher activity than the initial hits. nih.gov The synthesis of new pyrimidine derivatives and their evaluation against pancreatic cancer cell lines have shown that some compounds exhibit significantly enhanced cytotoxicity compared to standard chemotherapeutic agents like 5-fluorouracil. amegroups.org

Furthermore, aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives have been designed as inhibitors for fibroblast growth factor receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma. nih.gov Some of these compounds have shown potent anti-proliferative activity against human liver cancer cell lines. nih.gov Thieno[2,3-d]pyrimidine derivatives have also been identified as having antitumor activity, with some showing strong cytotoxicity against breast cancer cell lines like MCF-7. nih.govnih.govmdpi.com

Antiviral Activity (e.g., non-nucleoside reverse transcriptase inhibitors)

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. nih.govmdpi.com They function by binding to an allosteric site on the HIV-1 reverse transcriptase (RT), an enzyme essential for converting the viral RNA into DNA, thereby blocking viral replication. nih.govhiv.govyoutube.com The pyrimidine core is a common feature in many NNRTI structures.

Over the past two decades, numerous structurally diverse classes of compounds have been identified as NNRTIs, starting from early derivatives. nih.gov The development of these compounds has led to several FDA-approved drugs. nih.gov Medicinal chemistry efforts continue to focus on synthesizing new analogues with improved potency and resistance profiles. Structure-activity relationship (SAR) studies on pyrimidine-based NNRTIs have provided insights into the optimal substitutions on the pyrimidine ring to enhance antiviral activity. nih.gov

Anti-inflammatory Properties

Pyrimidine derivatives have demonstrated a wide array of biological activities, including notable anti-inflammatory properties. mdpi.com Inflammation is closely linked to the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are involved in the synthesis of prostaglandins. mdpi.com COX-2 is often overexpressed in cancer cells, making it a target for both anti-inflammatory and anticancer therapies. mdpi.com

Studies have investigated pyrimidine derivatives for their ability to inhibit COX isoenzymes. mdpi.com Additionally, new pyrimidine and pyrimidopyrimidine analogues have been synthesized and evaluated for their in vitro anti-inflammatory activity using methods such as membrane stabilization or anti-hemolytic assays. nih.gov Certain synthesized compounds have shown strong anti-hemolytic effects, indicating their potential to protect red blood cells from hemolysis and act as anti-inflammatory agents. nih.gov

Plant Growth Stimulating Activity of Derivatives

In the agricultural sector, derivatives of pyrimidine have been found to exhibit plant growth regulatory effects. Synthetic azaheterocyclic compounds, including derivatives of 6-methyl-2-mercapto-4-hydroxypyrimidine, can have a stimulating effect on the growth and development of various crops like wheat. auctoresonline.org

A series of new pyrimidine derivatives based on 2-amino-6-methylpyrimidine-4(3H)-thione have been synthesized. researchgate.netresearchgate.net When tested, these compounds showed a significant stimulating effect on plant growth, with some derivatives demonstrating efficacy comparable to or exceeding that of the natural plant hormone heteroauxin. researchgate.net These findings suggest that pyrimidine derivatives hold promise for use as plant growth regulators in agricultural practices. auctoresonline.org

Role as a Pharmacophore in Drug Design (e.g., sulfa drugs like sulfadimethoxine)

The this compound moiety is a key pharmacophore in the design of various therapeutic agents, most notably in the class of sulfonamide (sulfa) drugs. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response.

This pyrimidine ring is a central component of sulfamethazine (B1682506) (also known as sulfadimidine), a widely used sulfonamide antibiotic in veterinary medicine. nih.gov The structure of sulfamethazine is 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide. nih.gov The dimethyl-substituted pyrimidine ring is a critical part of the molecule's structure, contributing to its antibacterial properties. The synthesis of such derivatives often involves reacting 4-acetamidobenzenesulfonyl chloride with 2-amino-4,6-dimethylpyrimidine. nih.gov This highlights the foundational role of the this compound scaffold in constructing more complex and pharmacologically active molecules like sulfa drugs.

Interaction with Biological Macromolecules

The aminopyrimidine scaffold, central to the structure of this compound, is a recognized pharmacophore that interacts with various biological macromolecules, particularly enzymes. Studies on related aminopyrimidine derivatives have shown that they can act as inhibitors for several key protein targets.

For instance, derivatives of aminopyrimidine have been designed and synthesized as inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4), a protein implicated in neurodegenerative disorders like Alzheimer's disease. frontiersin.org Similarly, certain aminopyrimidine-2,4-diones have been developed as dual-target inhibitors of the proteins BRD4 and PLK1, which are significant in cancer research. nih.gov These compounds interact with key amino acid residues, such as asparagine, in the protein's binding pocket. nih.gov

Furthermore, research into aminodimethylpyrimidinol derivatives has identified them as selective inhibitors of fibroblast growth factor receptor 4 (FGFR4), a kinase involved in hepatocellular carcinoma. nih.gov The inhibition of enzymes is a critical mechanism for therapeutic intervention, and the aminopyrimidine structure frequently serves as the foundation for developing such targeted inhibitors. While direct studies on this compound are not extensively detailed, the consistent activity of its structural analogs suggests its potential for similar interactions.

Table 1: Examples of Enzyme Inhibition by Related Pyrimidine Derivatives This table presents findings from related compounds to illustrate the inhibitory potential of the aminopyrimidine scaffold.

| Derivative Class | Target Enzyme/Protein | Observed Effect |

| 4,6-Disubstituted pyrimidines | Microtubule Affinity-Regulating Kinase 4 (MARK4) | Inhibition in the micromolar (µM) range frontiersin.org |

| Aminopyrimidine-2,4-diones | BRD4 / PLK1 | Dual inhibition with IC50 values in the nanomolar (nM) range nih.gov |

| Aminodimethylpyrimidinols | Fibroblast Growth Factor Receptor 4 (FGFR4) | Selective inhibition over other FGFR family members nih.gov |

| 4-amino-chloropyrimidines | Glutathione S-Transferase (GST) | Inhibition with IC50 values in the micromolar (µM) range journalagent.com |

Inflammatory Response Induction

The prompt for this section requires information on the induction of an inflammatory response. However, a review of the scientific literature reveals that pyrimidine derivatives are overwhelmingly investigated for their anti-inflammatory properties, not for inducing inflammation. nih.gov Research has demonstrated that various pyrimidine-based compounds can inhibit key mediators of inflammation.

Studies on different pyrimidine derivatives have shown they can act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme central to the inflammatory pathway. nih.govmdpi.com Furthermore, these compounds have been observed to reduce levels of reactive oxygen species (ROS) in cellular models of inflammation and inhibit the growth of stimulated inflammatory cells. mdpi.comnih.gov In studies involving lipopolysaccharide (LPS)-stimulated macrophages, which mimics a bacterial infection and subsequent inflammation, pyrimidine derivatives were found to inhibit the production of pro-inflammatory molecules like interleukin-6 (IL-6) and nitric oxide (NO). mdpi.com

Therefore, based on available scientific evidence, there is no indication that this compound or its related compounds induce an inflammatory response. The focus of research is on their potential to suppress inflammation.

Corrosion Inhibition Properties

There are no specific studies found in the reviewed scientific literature concerning the corrosion inhibition properties of this compound (CAS 461-98-3). While research exists on other isomers, such as 2-Amino-4,6-dimethylpyrimidine, the findings for one isomer cannot be scientifically attributed to another. Therefore, information on this specific property for this compound is not available.

Antioxidant Activity

The pyrimidine nucleus is a structural feature in many compounds evaluated for antioxidant properties. ijpsonline.com Antioxidants are crucial for mitigating oxidative stress caused by free radicals, which is implicated in numerous diseases. researchgate.net The antioxidant potential of pyrimidine derivatives is often assessed through various in vitro assays that measure their ability to scavenge these damaging radicals. ijpsonline.comresearchgate.net

Commonly employed methods to evaluate this activity include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This test measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. researchgate.netmdpi.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method evaluates the scavenging of the ABTS radical cation. ijpsonline.com

Hydrogen Peroxide Scavenging Assay: This assay determines the capacity of a compound to neutralize hydrogen peroxide. ijpsonline.com

Lipid Peroxidation Inhibition Assay: This test assesses the ability to prevent the oxidative degradation of lipids. mdpi.com

While numerous studies confirm the antioxidant potential of the broader class of pyrimidine derivatives, specific quantitative data, such as IC50 values from these assays for this compound, are not detailed in the currently available literature. ijpsonline.commdpi.comnih.gov

Interaction with DNA

The interaction of small molecules with Deoxyribonucleic acid (DNA) is a fundamental area of study, particularly in the development of anticancer agents. mdpi.com Pyrimidine derivatives and their metal complexes are frequently investigated for their DNA-binding capabilities. nih.govresearchgate.netrsc.org The primary modes of non-covalent interaction are typically intercalation (where a molecule inserts itself between the base pairs of the DNA helix) and groove binding (where a molecule fits into the minor or major grooves of the DNA). mdpi.comresearchgate.net

Several biophysical techniques are employed to characterize these interactions:

Electronic Absorption Titration (UV-Visible Spectroscopy): This is a common method to probe the binding mode. mdpi.comresearchgate.net Intercalative binding often results in hypochromism (a decrease in absorbance) and a bathochromic shift (a shift to a longer wavelength, or red shift) in the compound's absorption spectrum upon the addition of DNA. researchgate.net

Viscosity Measurements: The viscosity of a DNA solution is sensitive to changes in its structure. An increase in the viscosity of the DNA solution upon the addition of a compound is considered strong evidence for an intercalative binding mode, as the DNA helix must lengthen to accommodate the inserted molecule. nih.gov

Fluorescence Spectroscopy: Changes in the fluorescence intensity of a compound or the displacement of a fluorescent DNA probe (like ethidium (B1194527) bromide) can provide information about the binding affinity and mechanism. nih.gov

Studies on various pyrimidine derivatives have demonstrated their ability to interact with DNA, with calculated binding constants (K_b) often indicating a strong affinity. researchgate.netmdpi.com However, specific studies detailing the DNA interaction of the parent compound, this compound, using these techniques are not prominently available.

Environmental and Industrial Applications

Use as a Precursor in Chemical Synthesis

4-Amino-2,6-dimethylpyrimidine serves as a crucial intermediate in the synthesis of a variety of commercially important products, particularly in the pharmaceutical and agrochemical industries. alzchem.comechemi.com Its chemical structure, featuring a pyrimidine (B1678525) ring with amino and methyl groups, allows for diverse reactions to build more complex molecules.

One of the most notable applications is in the production of sulfonamide antibiotics. It is a principal intermediate for the manufacture of Sulfamethazine (B1682506) (also known as Sulfadimidine). chemicalbook.comgoogle.com The synthesis involves reacting 4-acetylaminobenzenesulfonyl chloride with 2-amino-4,6-dimethylpyrimidine (B23340), followed by the hydrolysis of the acetylamino group. chemicalbook.com This process highlights the compound's role as a foundational component in creating essential medicines.

The synthesis of this compound itself can be achieved through several methods, including the condensation of acetylacetone (B45752) with a guanidine (B92328) salt in an aqueous alkaline medium. google.comchemicalbook.com Other reported methods involve the trimerization of acetonitrile (B52724) with sodium or potassium methoxide (B1231860). orgsyn.org

Table 1: Synthetic Applications of this compound

| End Product Class | Specific Product Example | Role of this compound |

|---|---|---|